molecular formula C21H21ClN2O3 B11639865 Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate

Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate

Cat. No.: B11639865
M. Wt: 384.9 g/mol
InChI Key: QLEYBXOHVKBXJC-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate is an organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethoxy group, a carboxylate ester, and a 3-chloro-2-methylphenylamino group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis. This involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

The next step involves the introduction of the ethoxy group at the 6-position of the quinoline ring. This can be done through an ethylation reaction using ethyl iodide and a strong base like sodium hydride.

Finally, the 3-chloro-2-methylphenylamino group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting the quinoline derivative with 3-chloro-2-methylaniline in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinoline derivatives.

Scientific Research Applications

Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate: Similar structure but lacks the 3-chloro-2-methylphenylamino group.

    Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Similar structure with a methyl group instead of an ethoxy group.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring instead of a quinoline ring.

Uniqueness

Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloro-2-methylphenylamino group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

ethyl 4-(3-chloro-2-methylanilino)-6-ethoxyquinoline-3-carboxylate

InChI

InChI=1S/C21H21ClN2O3/c1-4-26-14-9-10-19-15(11-14)20(16(12-23-19)21(25)27-5-2)24-18-8-6-7-17(22)13(18)3/h6-12H,4-5H2,1-3H3,(H,23,24)

InChI Key

QLEYBXOHVKBXJC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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